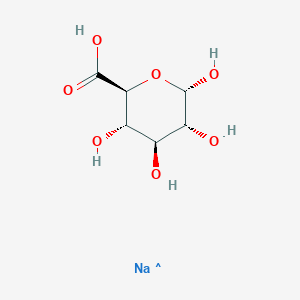

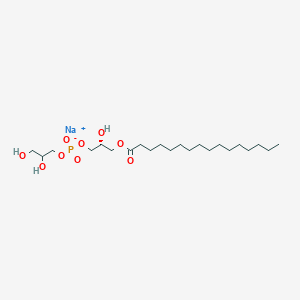

1-palmitoil-2-hidroxi-sn-glicero-3-fosfato-(1'-rac-glicerol) (sal sódica)

Descripción general

Descripción

1-Palmitoil-2-hidroxi-sn-glicero-3-PG (sal de sodio) es un lisofosfolípido que contiene ácido palmítico en la posición sn-1. Se utiliza comúnmente en la generación de micelas, liposomas y otros tipos de membranas artificiales, incluidos los sistemas de administración de fármacos basados en lípidos .

Aplicaciones Científicas De Investigación

1-Palmitoil-2-hidroxi-sn-glicero-3-PG (sal de sodio) tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

1-Palmitoil-2-hidroxi-sn-glicero-3-PG (sal de sodio) ejerce sus efectos principalmente a través de su capacidad para formar micelas y liposomas. Estas estructuras pueden encapsular fármacos hidrófobos, mejorando su solubilidad y biodisponibilidad. El compuesto interactúa con las membranas celulares, facilitando la administración de los agentes encapsulados a las células diana. Los objetivos moleculares y las vías involucradas incluyen proteínas de membrana y balsas lipídicas, que desempeñan funciones cruciales en la captación y la señalización celular .

Compuestos similares:

1-Palmitoil-2-hidroxi-sn-glicero-3-fosfoetanolamina (sal de sodio): Similar en estructura pero contiene un grupo etanolamina en lugar de un grupo glicerol.

1-Palmitoil-2-hidroxi-sn-glicero-3-fosfocolina (sal de sodio): Contiene un grupo colina, utilizado en aplicaciones similares pero con diferentes propiedades bioquímicas.

1-Palmitil-2-hidroxi-sn-glicero-3-fosfato (sal de sodio): Un análogo de éter del ácido lisofosfatídico, utilizado en varios estudios biológicos.

Singularidad: 1-Palmitoil-2-hidroxi-sn-glicero-3-PG (sal de sodio) es único debido a su estructura específica, que le permite formar micelas y liposomas estables. Esta propiedad lo hace particularmente valioso en los sistemas de administración de fármacos, donde la estabilidad y la eficiencia de la encapsulación son fundamentales .

Análisis Bioquímico

Biochemical Properties

1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) plays a significant role in biochemical reactions, particularly in the formation of artificial membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the generation of micelles and liposomes, which are essential for drug delivery systems . The interactions of this compound with biomolecules are primarily based on its ability to form stable structures that mimic natural membranes.

Cellular Effects

1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form micelles and liposomes allows it to interact with cell membranes, potentially altering membrane fluidity and permeability . These changes can impact cellular functions such as nutrient uptake, signal transduction, and metabolic processes.

Molecular Mechanism

The molecular mechanism of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) involves its interaction with cell membranes and other biomolecules. The compound can integrate into lipid bilayers, affecting membrane properties and functions. It may also interact with specific proteins and enzymes, modulating their activity. For example, its incorporation into liposomes can enhance the delivery of therapeutic agents by facilitating their uptake into cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and promote the delivery of therapeutic agents. At higher doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular damage . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and membrane synthesis. The compound’s incorporation into lipid bilayers can influence metabolic flux and alter metabolite levels . Understanding these metabolic pathways is essential for optimizing the use of this compound in drug delivery systems and other biomedical applications.

Transport and Distribution

The transport and distribution of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) within cells and tissues are critical for its function. The compound can be transported by specific lipid transporters and binding proteins, facilitating its distribution to target sites . Its localization and accumulation within cells can affect its activity and therapeutic potential.

Subcellular Localization

1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within lipid bilayers and membranes can modulate its interactions with other biomolecules and affect cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La reacción generalmente implica el uso de catalizadores y condiciones de reacción específicas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de 1-Palmitoil-2-hidroxi-sn-glicero-3-PG (sal de sodio) implica procesos de esterificación a gran escala, que a menudo utilizan reactores de flujo continuo para mantener condiciones de reacción consistentes. El producto se purifica luego mediante técnicas de cristalización o cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Palmitoil-2-hidroxi-sn-glicero-3-PG (sal de sodio) se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo de los agentes oxidantes utilizados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede producir diversos derivados de éster o éter .

Comparación Con Compuestos Similares

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Similar in structure but contains an ethanolamine group instead of a glycerol group.

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (sodium salt): Contains a choline group, used in similar applications but with different biochemical properties.

1-Palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): An ether analog of lysophosphatidic acid, used in various biological studies.

Uniqueness: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. This property makes it particularly valuable in drug delivery systems, where stability and encapsulation efficiency are critical .

Propiedades

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23;/h20-21,23-25H,2-19H2,1H3,(H,27,28);/q;+1/p-1/t20?,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEBZINYFPJJAW-IYZPEQFLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

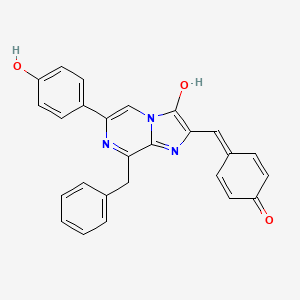

![5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine](/img/structure/B1496540.png)

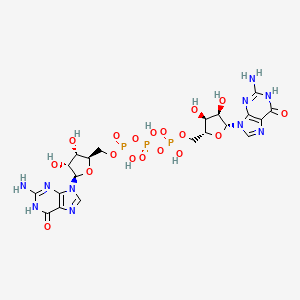

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496549.png)